19-Norcortisol

Descripción

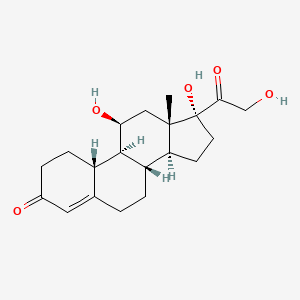

19-Norcortisol is a synthetic steroid derivative of cortisol (hydrocortisone), characterized by the absence of the C-19 methyl group. This structural modification alters its receptor-binding properties, particularly for mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). Cortisol itself is a key glucocorticoid involved in metabolism, immune regulation, and stress response, with moderate MR affinity. The removal of the C-19 methyl group in this compound results in a distinct pharmacological profile, as demonstrated in receptor-binding assays .

Propiedades

Número CAS |

54947-44-3 |

|---|---|

Fórmula molecular |

C20H28O5 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O5/c1-19-9-16(23)18-13-5-3-12(22)8-11(13)2-4-14(18)15(19)6-7-20(19,25)17(24)10-21/h8,13-16,18,21,23,25H,2-7,9-10H2,1H3/t13-,14-,15-,16-,18+,19-,20-/m0/s1 |

Clave InChI |

GKKXORFRZYJFHA-HIQFCVFCSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34)O |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@H]34)O |

SMILES canónico |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34)O |

Sinónimos |

19-norcortisol 19-norhydrocortisone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Receptor Affinity Profiles

The following table summarizes the MR and GR binding affinities of this compound and its analogs compared to their parent steroids, based on seminal research by Wynne et al. (1980) :

| Compound | Parent Steroid | MR Affinity (Relative to Parent) | GR Affinity (Relative to Parent) |

|---|---|---|---|

| This compound | Cortisol | 1.5x | 10% |

| 19-Nordeoxycorticosterone | Deoxycorticosterone | 3x | 1.5x |

| 19-Norprogesterone | Progesterone | 3x | 3x |

| 19-Norcorticosterone | Corticosterone | Equal | 30% |

| 19-Noraldosterone | Aldosterone | <1% | <1% |

Key Findings

This compound vs. Cortisol: MR Affinity: this compound exhibits 1.5-fold higher MR binding than cortisol, suggesting that the absence of the C-19 methyl group enhances interaction with MR. GR Affinity: Conversely, its GR affinity is only 10% of cortisol’s, indicating the C-19 methyl group is critical for GR binding in the parent compound .

19-Nor Analogs of 11-Deoxy Steroids: Compounds like 19-nordeoxycorticosterone and 19-norprogesterone show uniformly increased MR and GR affinities (3x and 1.5–3x, respectively). This suggests that the C-19 methyl group hinders receptor binding in 11-deoxy steroids .

19-Nor Analogs of 11-Oxygenated Steroids: For 11-oxygenated steroids (e.g., cortisol, corticosterone, aldosterone), the effects of C-19 removal are inconsistent:

- 19-Norcorticosterone: Equal MR affinity but reduced GR affinity (30%).

- 19-Noraldosterone: Near-complete loss of MR/GR activity (<1%), highlighting the structural sensitivity of aldosterone’s receptor interactions .

Structural and Functional Implications

The variability in receptor affinity among 19-nor analogs underscores the nuanced role of the C-19 methyl group:

- MR Binding: Enhanced MR affinity in this compound and 19-nordeoxycorticosterone implies that the C-19 methyl group sterically hinders MR interactions in parent steroids.

- GR Binding: The drastic reduction in GR affinity for this compound and 19-norcorticosterone suggests the C-19 group stabilizes GR binding through hydrophobic interactions or conformational stabilization .

Broader Context and Limitations

- Comparison with 18-Hydroxycortisol: Unlike this compound, 18-hydroxycortisol (a naturally occurring steroid with a hydroxyl group at C-18) is associated with hypertension disorders but lacks receptor-binding data in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.